

A Comparative Guide to the Mass Spectrometry of Ethyl 5-methoxy-3-oxopentanoate

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Compound of Interest

Compound Name: Ethyl 5-methoxy-3-oxopentanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of **ethyl 5-methoxy-3-oxopentanoate** against a common alternative, ethyl acetoacetate. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Performance Comparison: Mass Spectrometry Data

The following table summarizes the key mass spectrometry data obtained for **ethyl 5-methoxy-3-oxopentanoate** and ethyl acetoacetate under electron ionization (EI) conditions. The data highlights the characteristic fragmentation patterns that can be used for their differentiation.

Feature	Ethyl 5-methoxy-3-oxopentanoate	Ethyl Acetoacetate (Alternative)
Molecular Formula	C ₈ H ₁₄ O ₄	C ₆ H ₁₀ O ₃
Molecular Weight	174.19 g/mol	130.14 g/mol
Molecular Ion (M ⁺)	m/z 174 (low abundance or absent)	m/z 130
Base Peak	m/z 45	m/z 43
Major Fragment Ions (m/z)	100, 87, 55, 43	88, 69, 61, 43
Observed Fragmentation	Primarily α-cleavage and McLafferty-type rearrangements, leading to characteristic fragments from the methoxyethyl and ethyl acetate moieties.	Dominated by α-cleavage and McLafferty rearrangement, yielding the characteristic acetyl cation.

Experimental Protocols

A detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **ethyl 5-methoxy-3-oxopentanoate** and its alternatives is provided below.

Sample Preparation

- **Standard Solution Preparation:** Prepare a 1 mg/mL stock solution of the analyte (**ethyl 5-methoxy-3-oxopentanoate** or ethyl acetoacetate) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- **Working Solution:** Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
- **Vial Transfer:** Transfer the working solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** Agilent 7890B GC System (or equivalent)

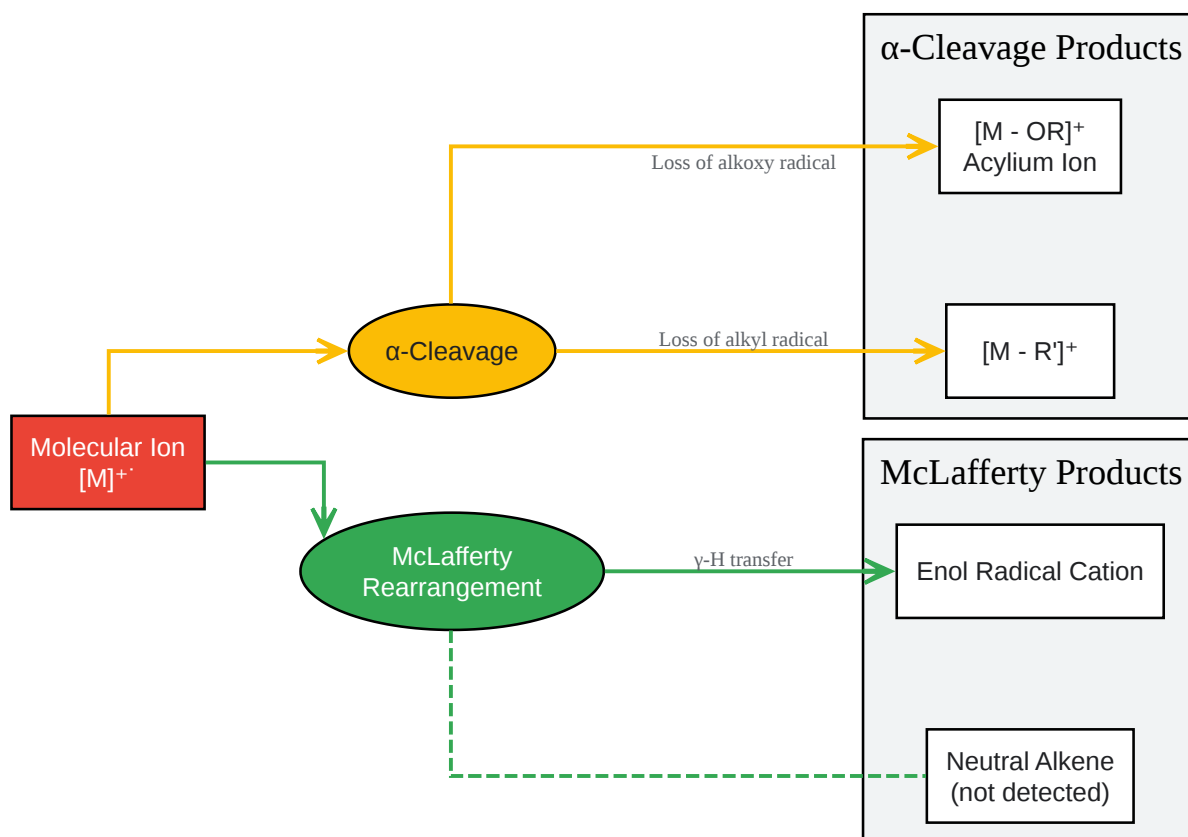
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
- Injector Temperature: 250°C
- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Scan Range: m/z 30-300

Data Analysis

- Peak Identification: Identify the chromatographic peak corresponding to the analyte.
- Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.
- Fragmentation Analysis: Analyze the fragmentation pattern and compare it with reference spectra from databases (e.g., NIST, Wiley) and the data presented in this guide.

Visualizing Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for β -keto esters like **ethyl 5-methoxy-3-oxopentanoate**, which are dominated by α -cleavage and McLafferty rearrangements.^{[1][2][3]}



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Caption: General fragmentation pathways for β -keto esters.

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